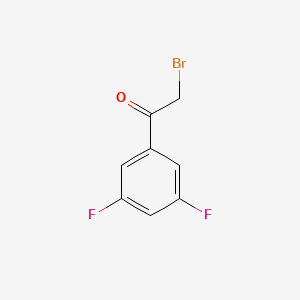
2-Bromo-1-(3,5-difluorophenyl)ethanone
Cat. No. B1272834
Key on ui cas rn:
220607-75-0
M. Wt: 235.02 g/mol
InChI Key: CJEGSZFRYLCTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07893079B2
Procedure details


A mixture of methyl 1-aminocyclopentanecarboxylate hydrochloride (10.0 g, 55.7 mmol, described in Intermediate 25), 3,5-difluorophenacyl bromide (14.4 g, 61.2 mmol), and Na3PO4 (22.8 g, 139 mmol) in DMF (100 mL) was stirred at ambient temperature for 3.5 h. The reaction mixture was acidified with 1 N aqueous HCl and the mixture was extracted with EtOAc (200 mL) and this organic extract was discarded. The aqueous layer was adjusted to pH 8-9 by addition of saturated aqueous NaHCO3 and the mixture was extracted with EtOAc (3×250 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—90:10 to 50:50, to give the title compound. MS: m/z=298 (M+1).
Name
methyl 1-aminocyclopentanecarboxylate hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One

Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
Na3PO4
Quantity
22.8 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
FC1C=C([C@H]2N(CC(OCC)=O)[C:17](=[O:25])[C:12]3([CH2:16][CH2:15][CH2:14][CH2:13]3)[NH:11]C2)C=C(F)C=1.[F:26][C:27]1[CH:28]=[C:29]([CH:34]=[C:35]([F:37])[CH:36]=1)[C:30](=[O:33])[CH2:31]Br.Cl.CN([CH:42]=[O:43])C>>[F:26][C:27]1[CH:28]=[C:29]([C:30](=[O:33])[CH2:31][NH:11][C:12]2([C:17]([O:43][CH3:42])=[O:25])[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:34]=[C:35]([F:37])[CH:36]=1
|
Inputs


Step One
|
Name
|
methyl 1-aminocyclopentanecarboxylate hydrochloride
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1)F)[C@@H]1CNC2(CCCC2)C(N1CC(=O)OCC)=O
|
|
Name
|
Intermediate 25
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1)F)[C@@H]1CNC2(CCCC2)C(N1CC(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(CBr)=O)C=C(C1)F
|
[Compound]
|
Name
|
Na3PO4
|
|
Quantity
|
22.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ambient temperature for 3.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with EtOAc (200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
this organic extract
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was adjusted to pH 8-9 by addition of saturated aqueous NaHCO3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with EtOAc (3×250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of hexane
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)F)C(CNC1(CCCC1)C(=O)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
